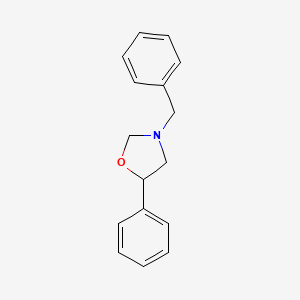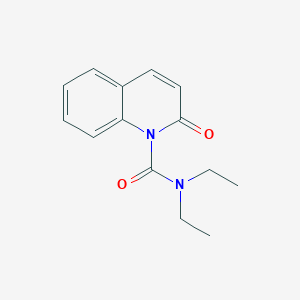
1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo- is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its diverse applications in medicinal chemistry and its potential biological activities. The structure of this compound includes a quinoline ring system, which is known for its presence in various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo- typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and temperature control are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1(2H)-Quinolinone: Another quinoline derivative with similar structural features.
N,N-Diethyl-2-oxo-1H-indole-3-carboxamide: Shares the diethyl-oxo-carboxamide functional group.
2-Quinolone: A simpler quinoline derivative with notable biological activities.
Uniqueness: 1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
807624-92-6 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
N,N-diethyl-2-oxoquinoline-1-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c1-3-15(4-2)14(18)16-12-8-6-5-7-11(12)9-10-13(16)17/h5-10H,3-4H2,1-2H3 |
Clé InChI |
DZWNFSOVYGGVIU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N1C(=O)C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




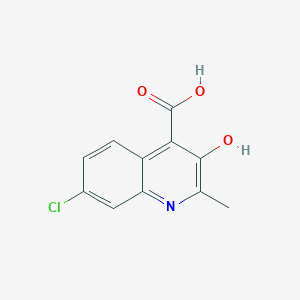


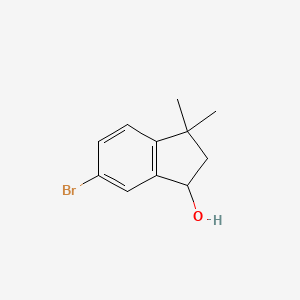



![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
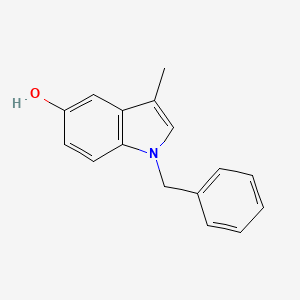
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)

